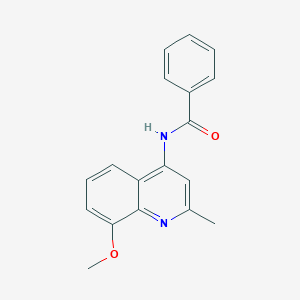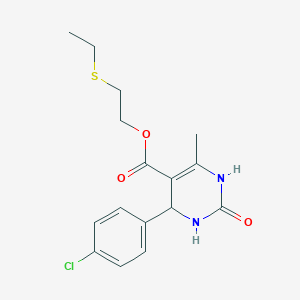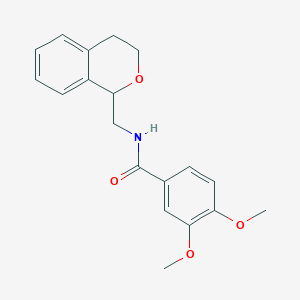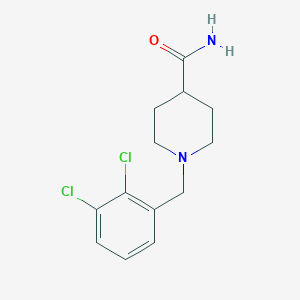![molecular formula C14H20BrNO B5217942 1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine](/img/structure/B5217942.png)
1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine (BPP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPP belongs to a class of compounds known as pyrrolidines, which have been found to exhibit a range of biological activities.
Mécanisme D'action
The mechanism of action of 1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine is not fully understood, but it has been hypothesized that it may act as a modulator of the GABAergic system. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. 1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine may enhance the activity of GABA by binding to specific receptors, resulting in a decrease in neuronal excitability.
Biochemical and Physiological Effects
1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the release of inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. 1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects are well-characterized. However, there are also some limitations to its use. 1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine has poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on 1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and to identify potential side effects. Finally, investigations into the development of more water-soluble forms of 1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine may increase its utility in experimental settings.
Conclusion
In conclusion, 1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine is a chemical compound with potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to identify its limitations and potential side effects.
Méthodes De Synthèse
The synthesis of 1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine involves the reaction of 2-bromo-4-methylphenol with 3-(pyrrolidin-1-yl)propylamine in the presence of a base. The reaction yields 1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine as a white solid, which can be purified using chromatography techniques.
Applications De Recherche Scientifique
1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine has been found to exhibit a range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. It has also been investigated for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c1-12-5-6-14(13(15)11-12)17-10-4-9-16-7-2-3-8-16/h5-6,11H,2-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXIKECOEMSQIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7012668 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5217869.png)


![N-(2-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5217877.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5217888.png)
![3-methyl-N-{1-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5217898.png)


![3-butoxy-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5217927.png)

![3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5217939.png)
![1-{4-[(4-methoxy-3-methylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}pyrrolidine](/img/structure/B5217951.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5217954.png)